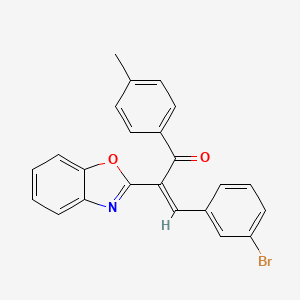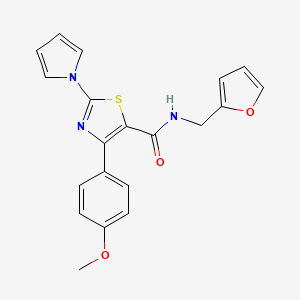
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one” is a synthetic organic molecule that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one” typically involves the condensation of 1,3-benzoxazole with appropriate substituted benzaldehydes under basic or acidic conditions. Common reagents used in the synthesis include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Halogenation, nitration, or sulfonation reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Bromine in acetic acid for bromination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, benzoxazole derivatives are often studied for their potential as antimicrobial, antifungal, and anticancer agents.
Medicine
The compound may have potential therapeutic applications due to its biological activity. It could be investigated for use in drug development.
Industry
In industry, such compounds can be used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of “(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one” would depend on its specific biological activity. Generally, benzoxazole derivatives interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one
- (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Uniqueness
The presence of the 3-bromophenyl and 4-methylphenyl groups in the compound provides unique steric and electronic properties, which may influence its reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C23H16BrNO2 |
|---|---|
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H16BrNO2/c1-15-9-11-17(12-10-15)22(26)19(14-16-5-4-6-18(24)13-16)23-25-20-7-2-3-8-21(20)27-23/h2-14H,1H3/b19-14+ |
Clé InChI |
UHXYARNNORERIK-XMHGGMMESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)Br)/C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide](/img/structure/B12167703.png)

![(2E)-6-benzyl-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12167713.png)
![4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12167719.png)
![(4-phenylpiperazin-1-yl)[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12167721.png)

![Dimethyl{3-[(5-phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propyl}amine](/img/structure/B12167727.png)

![2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167744.png)
![ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12167748.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12167756.png)
![propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12167762.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B12167770.png)
![N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12167775.png)
